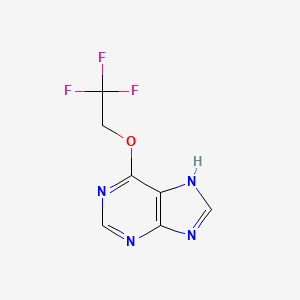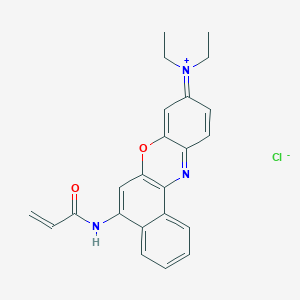
Nile blue acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nile blue acrylamide is a fluorescent monomer used in the synthesis of fluorescent polymers. These polymers are particularly useful in the preparation of fluorescent microspheres or nanoparticles, which are employed in bioimaging and drug delivery research . This compound is derived from Nile blue, a dye commonly used in histology to stain cell nuclei .
Métodos De Preparación
Nile blue acrylamide can be synthesized through acid-catalyzed condensation reactions. The process involves the condensation of 5-(dialkylamino)-2-nitrosophenols with 1-naphthylamine, 3-(dialkylamino)phenols with N-alkylated 4-nitroso-1-naphthylamines, or N,N-dialkyl-1,4-phenylenediamines with 4-(dialkylamino)-1,2-naphthoquinones . Industrial production methods typically involve the use of these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Nile blue acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Nile red, a derivative with distinct fluorescent properties.
Reduction: Reduction reactions can modify its fluorescent characteristics, making it useful in different applications.
Aplicaciones Científicas De Investigación
Nile blue acrylamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Nile blue acrylamide involves its fluorescent properties. When incorporated into polymers, it exhibits fluorescence that can be used to detect various substances. The fluorescence intensity depends on the environment’s hydrophobicity, making it useful for sensing applications . This compound targets lipid membranes and other cellular structures, where it accumulates and fluoresces under specific conditions .
Comparación Con Compuestos Similares
Nile blue acrylamide is unique due to its specific fluorescent properties and applications. Similar compounds include:
Nile red: A derivative of Nile blue, used for detecting lipids in cells.
Fluorescein o-acrylate: Another fluorescent monomer used in similar applications.
7-(Trifluoromethyl)coumarin acrylamide: Used in the synthesis of fluorescent polymers.
This compound stands out due to its specific staining properties and its ability to be incorporated into various polymer backbones for diverse applications.
Propiedades
Fórmula molecular |
C23H22ClN3O2 |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
diethyl-[5-(prop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-4-22(27)24-19-14-21-23(17-10-8-7-9-16(17)19)25-18-12-11-15(13-20(18)28-21)26(5-2)6-3;/h4,7-14H,1,5-6H2,2-3H3;1H |
Clave InChI |
DSLXBAJBQIYISM-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C=C)OC2=C1)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


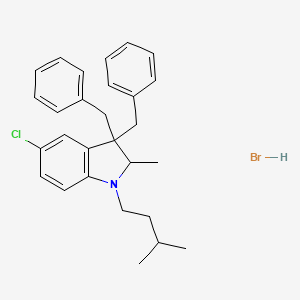
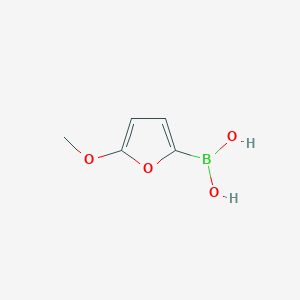
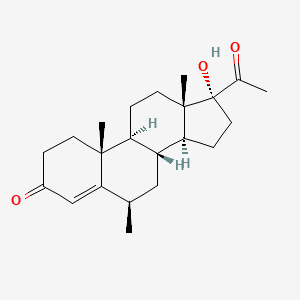
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)
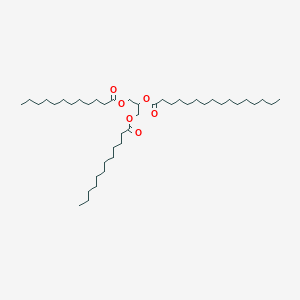

![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
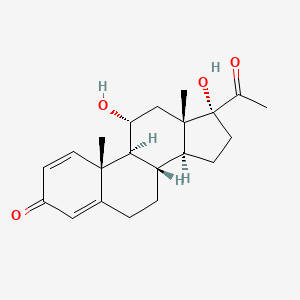
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
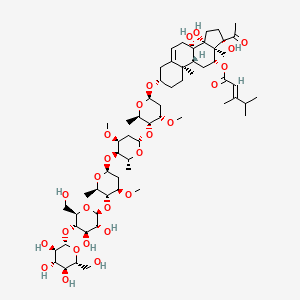
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
